N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide

c-Met kinase enzyme inhibition phenoxyacetamide

This compound is a structurally distinct, high-purity c-Met inhibitor bearing a 3,4-dichlorophenoxy motif and N-cyclopropyl substituent—not interchangeable with 2,4-dichloro or other positional isomers. With a validated IC50 of 41 nM against recombinant c-Met (TR-FRET), it enables rigorous head-to-head SAR comparisons with 2,4-dichloro analogs, assessment of chlorine positional isomerism on kinase inhibition and antiproliferative activity, and investigation of the N-cyclopropyl group’s impact on metabolic stability. Procure this compound to benchmark target engagement and advance novel phenoxyacetamide chemotypes in anticancer drug discovery.

Molecular Formula C11H11Cl2NO2
Molecular Weight 260.11 g/mol
Cat. No. B14912080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide
Molecular FormulaC11H11Cl2NO2
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H11Cl2NO2/c12-9-4-3-8(5-10(9)13)16-6-11(15)14-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
InChIKeyXSCIQDBVKQCJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-(3,4-dichlorophenoxy)acetamide: c-Met Kinase Targeting Phenoxyacetamide for Oncology Research Procurement


N-Cyclopropyl-2-(3,4-dichlorophenoxy)acetamide (CAS 849486-50-6) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 3,4-dichlorophenoxy moiety and an N-cyclopropyl substituent . It has been identified as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, migration, and invasion . The compound serves as a research tool and potential lead scaffold for developing targeted anticancer agents .

Why In-Class c-Met Phenoxyacetamides Cannot Reliably Substitute for N-Cyclopropyl-2-(3,4-dichlorophenoxy)acetamide


Phenoxyacetamide-based c-Met inhibitors are not interchangeable due to the high sensitivity of both kinase inhibition potency and antiproliferative activity to the specific chlorine substitution pattern on the phenoxy ring and the N-substituent [1]. For example, the 2,4-dichlorophenoxyacetamide scaffold has been extensively studied for its enhanced activity in breast cancer cell models [1]; however, the target compound features a distinct 3,4-dichloro configuration in conjunction with an N-cyclopropyl group. Published structure–activity relationship (SAR) analyses confirm that even subtle positional isomerism (e.g., 2,4- vs. 2,5- vs. 3,4-dichloro) and variations in the N-substituent (e.g., cyclopropyl vs. phenyl vs. benzyl) can cause shifts in IC50 values from low nanomolar to micromolar ranges depending on the assay context [1]. Consequently, procurement specifications that demand a precise pharmacological profile cannot be met by selecting a structurally similar but uncharacterized analog.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(3,4-dichlorophenoxy)acetamide Selection


N-Cyclopropyl-2-(3,4-dichlorophenoxy)acetamide c-Met Kinase Biochemical Inhibition Potency

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring inhibition of recombinant c-Met kinase, N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide achieves an IC50 of 41 nM [1]. While a direct head-to-head comparator with identical assay conditions is currently absent from the public domain, this value establishes a quantitative baseline. For context, the broader class of 2,4-dichlorophenoxyacetamide chalcone hybrids achieves c-Met enzymatic IC50 values ranging from low nanomolar to low micromolar depending on the B-ring substituent, as reported in separate but comparable biochemical assays [2].

c-Met kinase enzyme inhibition phenoxyacetamide

Structural Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Substitution Pattern

The target compound bears a 3,4-dichlorophenoxy moiety, whereas the majority of published c-Met-active phenoxyacetamides feature a 2,4-dichloro substitution pattern [1]. In the published SAR literature, the 3,4-dichloro pattern is substantially underrepresented, and no direct biochemical comparison of the 3,4- vs. 2,4-dichloro isomers has been identified [2]. This structural divergence provides an opportunity to probe chlorine positional effects on target selectivity, physicochemical properties, and pharmacokinetic behavior that cannot be addressed using the well-characterized 2,4-dichloro analogs [1].

structure–activity relationship isomer comparison phenoxyacetamide

N-Cyclopropyl Substituent: Constrained Conformation vs. Flexible N-Alkyl Analogs

The N-cyclopropyl group imparts conformational constraint and metabolic stability advantages over more flexible N-alkyl substituents such as N-methyl or N-benzyl variants [1]. Cyclopropyl-containing kinase inhibitors often exhibit improved selectivity profiles owing to restricted bond rotation, which can favor a single bioactive conformation [2]. No published data directly compare the c-Met selectivity of the N-cyclopropyl derivative against its N-methyl or N-phenyl counterparts.

N-substituent effect cyclopropyl drug design

Recommended Research and Industrial Application Scenarios for N-Cyclopropyl-2-(3,4-dichlorophenoxy)acetamide Procurement


c-Met Kinase Inhibitor Screening and Lead Identification

Procure this compound as a structurally distinct c-Met inhibitor for use in biochemical TR-FRET screening assays, where its 41 nM IC50 against recombinant c-Met [1] establishes a potency benchmark. This enables head-to-head comparison with 2,4-dichlorophenoxyacetamide hybrid leads [2] to evaluate the influence of the 3,4-dichloro substitution pattern on target engagement, binding kinetics, and selectivity.

Structure–Activity Relationship (SAR) Studies on Phenoxyacetamide Scaffolds

Utilize the compound as a key SAR probe to investigate the effect of chlorine positional isomerism (3,4- vs. 2,4-dichloro) and N-cyclopropyl conformational constraint on c-Met inhibition and antiproliferative activity in cancer cell lines [1][2]. This supports medicinal chemistry campaigns aimed at intellectual property generation around novel phenoxyacetamide chemotypes.

Pharmacokinetic and Selectivity Profiling of Cyclopropyl-Containing Kinase Inhibitors

Incorporate this compound into a panel of cyclopropyl-substituted kinase inhibitors to empirically assess metabolic stability and off-target selectivity profiles [1]. The N-cyclopropyl motif is hypothesized to enhance metabolic stability relative to N-methyl or N-benzyl phenoxyacetamide analogs, and procurement of this compound enables direct experimental validation.

Quote Request

Request a Quote for N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.